Dicetyl Phosphate

Catalog No.
S560890
CAS No.
2197-63-9
M.F
C32H67O4P
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicetyl Phosphate

CAS Number

2197-63-9

Product Name

Dicetyl Phosphate

IUPAC Name

dihexadecyl hydrogen phosphate

Molecular Formula

C32H67O4P

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34)

InChI Key

RNPXCFINMKSQPQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

dicetyl phosphate, dicetylphosphate, dicetylphosphate potassium salt, dihexadecyl phosphate

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC

The exact mass of the compound Dihexadecyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12429. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

Dicetyl Phosphate is a dialkyl phosphate ester valued in cosmetic and pharmaceutical formulations for its role as a high-performance emulsifier and stabilizer. Composed of two C16 alkyl (cetyl) chains linked to a phosphate group, its molecular structure is particularly effective at forming stable lamellar liquid crystal structures in emulsions, which is critical for creating desirable textures in creams and lotions. Unlike its salt-form counterparts, such as potassium cetyl phosphate, the acidic form of Dicetyl Phosphate offers distinct formulation characteristics and requires consideration of the final product's pH. Its primary function is to stabilize oil-in-water mixtures and control the viscosity of liquid formulas, ensuring product integrity and sensory performance.

Substituting Dicetyl Phosphate with near-analogs based on name or general class can lead to critical formulation failures. Using the mono-ester version, Cetyl Phosphate, or the pre-neutralized salt, Potassium Cetyl Phosphate, alters the emulsification mechanics and final pH, as Cetyl Phosphate requires an extra neutralization step during processing. The di-ester structure of Dicetyl Phosphate is crucial for its oil solubility and its specific capacity to form stable lamellar networks, a property not shared by mono-esters which have higher water solubility. Furthermore, changing the alkyl chain length (e.g., to distearyl or dioleyl phosphates) directly impacts thermal properties and molecular packing, affecting the stability and texture of the final product. Therefore, specifying Dicetyl Phosphate (CAS 2197-63-9) is essential for processes where the di-ester structure and C16 chain length are optimized for performance.

Process Efficiency: Avoids In-Process Neutralization Required by Mono-Ester Analog

Unlike its mono-ester analog Cetyl Phosphate, Dicetyl Phosphate does not require a separate neutralization step during the compounding process. Its salt form, Potassium Cetyl Phosphate (PCP), is often preferred for this reason, but using the acid form (Dicetyl Phosphate) provides formulators with direct control over the final pH of the emulsion, a critical parameter that PCP does not offer. This makes Dicetyl Phosphate a strategic choice for pH-sensitive formulations where precise control is paramount.

Evidence DimensionRequired Processing Steps
Target Compound DataDoes not require neutralization; allows direct pH control.
Comparator Or BaselineCetyl Phosphate (mono-ester) requires an in-process neutralization step. Potassium Cetyl Phosphate (salt form) is pre-neutralized and offers less pH control.
Quantified DifferenceEliminates one chemical processing step (neutralization) compared to Cetyl Phosphate.
ConditionsStandard cosmetic emulsion compounding.

This simplifies manufacturing protocols, reduces batch time, and provides greater control over the final product's pH compared to common substitutes.

Enhanced Vesicle Stability for Delivery Systems Compared to Shorter-Chain Analogs

The dual C16 chains of Dicetyl Phosphate (also known as Dihexadecyl Phosphate or DHP) are critical for forming stable unilamellar vesicles. Studies using electrokinetic chromatography show that DHP vesicles provide a cohesive microenvironment for solutes that is characteristically different from micelles formed by shorter-chain surfactants like sodium dodecyl sulfate (SDS). DHP vesicles remain stable for 3-4 weeks at room temperature, demonstrating their suitability for formulations requiring a long shelf-life, such as drug delivery systems. This structural stability is a direct consequence of the long, saturated dialkyl chains, which pack more effectively than shorter or unsaturated chains.

Evidence DimensionVesicle Stability (Shelf-Life)
Target Compound DataStable for 3-4 weeks at room temperature.
Comparator Or BaselineGeneral micellar pseudophases (e.g., from SDS) which have fundamentally different structures and stability profiles.
Quantified DifferenceOffers multi-week stability suitable for advanced formulations, unlike transient micellar structures.
ConditionsAqueous solution, prepared by sonication and stored at room temperature.

For developing stable drug delivery vehicles or encapsulating active ingredients, the specific structure of Dicetyl Phosphate provides superior, long-term stability over shorter-chain or mono-alkyl phosphate alternatives.

Superior Oil-Solubility Profile Over Mono-Ester Variants for Emulsification

Phosphate esters synthesized with a higher ratio of di-ester to mono-ester content exhibit significantly enhanced oil solubility (lipophilicity). This characteristic makes Dicetyl Phosphate, a di-ester, particularly effective for emulsifying oil-based systems and as a key component in high-pH alkaline detergents. In contrast, mono-esters offer increased water solubility and are better suited as hydrotropes. The selection of a di-ester like Dicetyl Phosphate is therefore a critical procurement decision when robust emulsification of an oil phase is the primary technical objective.

Evidence DimensionPhase Solubility and Function
Target Compound DataHigh di-ester content provides enhanced oil solubility.
Comparator Or BaselineMono-ester phosphates (e.g., Monocetyl Phosphate) which have higher water solubility.
Quantified DifferenceQualitatively different function: Dicetyl Phosphate is optimized for oil-phase emulsification, while mono-esters are optimized for water-phase hydrotropic behavior.
ConditionsGeneral industrial and cosmetic formulations.

Procuring Dicetyl Phosphate ensures optimal performance in applications requiring strong oil-in-water emulsification, a task for which water-soluble mono-ester phosphates are less suited.

Formulation of High-Stability Cosmetic Creams and Lotions

Dicetyl Phosphate is the right choice for creating premium cosmetic emulsions where texture and long-term stability are critical. Its ability to form stable lamellar gel networks provides a smooth, luxurious feel, and its di-ester structure ensures robust emulsification of oil-based active ingredients and emollients.

Development of Vesicular Drug Delivery Systems

For pharmaceutical research requiring the encapsulation of active ingredients, Dicetyl Phosphate is a preferred agent for forming stable unilamellar vesicles. Its demonstrated multi-week stability at room temperature makes it a reliable alternative to less stable surfactants for creating controlled-release formulations.

Manufacturing of pH-Sensitive Formulations

In processes where the final pH must be precisely controlled without additional buffering or neutralization steps, procuring the acidic Dicetyl Phosphate form is advantageous. This avoids the processing complexities associated with its mono-ester analog (Cetyl Phosphate) and offers more formulation latitude than its pre-neutralized salt form (Potassium Cetyl Phosphate).

XLogP3

14.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

546.47769761 Da

Monoisotopic Mass

546.47769761 Da

Heavy Atom Count

37

Melting Point

74.5 °C

UNII

2V6E5WN99N

Related CAS

17026-47-0 (potassium salt)
26527-54-8 (aluminum dicetyl phosphate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 34 of 70 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2197-63-9

Wikipedia

Dihexadecyl phosphate

Use Classification

Cosmetics -> Emulsifying

General Manufacturing Information

1-Hexadecanol, 1,1'-(hydrogen phosphate): ACTIVE

Dates

Last modified: 08-15-2023

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